ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a benzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methylbenzylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The benzyl and ethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazole compounds.
Scientific Research Applications
Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate: This compound has a phenyl group instead of a benzyl group, which may affect its chemical reactivity and biological activity.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
Ethyl 3-methyl-1-(4-methylbenzyl)-1H-pyrazole-5-carboxylate: The position of the methyl group on the benzyl ring can affect the compound’s steric and electronic properties.
Biological Activity
Ethyl 3-methyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl ester group, a methyl group, and a benzyl group attached to the pyrazole ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C15H18N2O2 |
Molecular Weight | 258.32 g/mol |
IUPAC Name | Ethyl 5-methyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate |
CAS Number | 2208822-69-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylbenzylhydrazine with ethyl acetoacetate. The process generally includes the formation of a hydrazone intermediate followed by cyclization to form the pyrazole ring under acidic or basic conditions, often utilizing solvents like ethanol or methanol.
Antimicrobial Properties
Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound displayed varying degrees of inhibition against bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It is hypothesized to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation in various biological systems. This mechanism may involve binding to molecular targets that modulate inflammatory responses .
Case Studies
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic and inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses and signaling pathways.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)16-17(14)10-13-7-5-6-11(2)8-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
OVELECYYYTWBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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